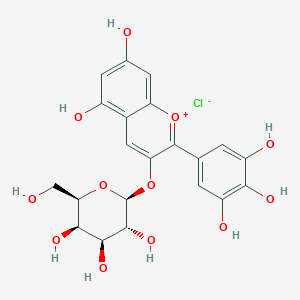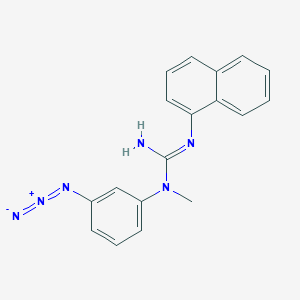
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine, also known as SNAP-tag, is a small molecule that has gained significant attention in the scientific community due to its numerous applications in biological research. SNAP-tag is a genetically encoded protein that can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes.
Wirkmechanismus
The mechanism of action of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the covalent attachment of a probe to the guanidine group of the protein of interest. The probe contains a benzyl group that reacts with the guanidine group to form a stable covalent bond. This covalent bond is resistant to denaturation and can be used to track the protein of interest in live cells.
Biochemische Und Physiologische Effekte
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine does not have any known biochemical or physiological effects on cells or organisms. It is a small molecule that is easily metabolized and excreted from the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its specificity and versatility. It allows for site-specific covalent labeling of proteins of interest, which can be used to study protein localization, protein trafficking, and protein-protein interactions. The main limitation of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its cost. The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is complex and expensive, which limits its use in some laboratories.
Zukünftige Richtungen
There are numerous future directions for the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in biological research. One direction is the development of new probes that can be used to track different aspects of protein function, such as protein conformation and protein activity. Another direction is the development of new fusion proteins that can be used to study different aspects of cell biology, such as organelle dynamics and membrane trafficking. Finally, the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in live animal models could provide new insights into the function of proteins in vivo.
Synthesemethoden
The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the use of heterocyclic chemistry. The first step involves the synthesis of 3-azidobenzoic acid, which is then reacted with 1-naphthylguanidine to form N-(3-azidophenyl)-N'-1-naphthylguanidine. The final step involves the methylation of the guanidine group to form N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine has numerous applications in biological research, including protein localization, protein trafficking, and protein-protein interactions. N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes, including fluorescent dyes, biotin, and nanoparticles. This labeling can be used to track the movement of proteins in live cells, study protein-protein interactions, and measure protein expression levels.
Eigenschaften
CAS-Nummer |
137160-01-1 |
|---|---|
Produktname |
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine |
Molekularformel |
C18H16N6 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(3-azidophenyl)-1-methyl-2-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C18H16N6/c1-24(15-9-5-8-14(12-15)22-23-20)18(19)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,19,21) |
InChI-Schlüssel |
ZXJRJDHOPCFNGZ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N |
Kanonische SMILES |
CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N |
Andere CAS-Nummern |
137160-01-1 |
Synonyme |
N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine N3PhMeNapG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




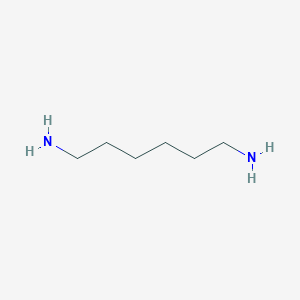
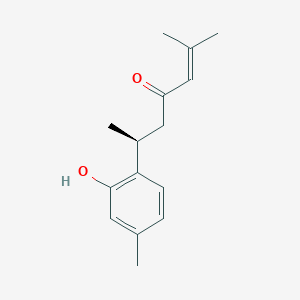
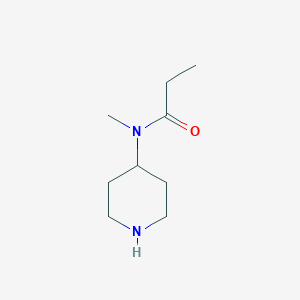
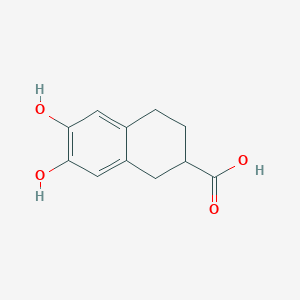
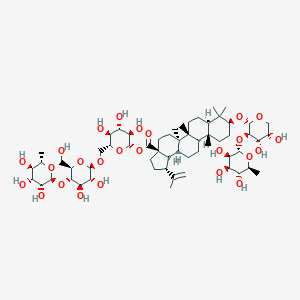
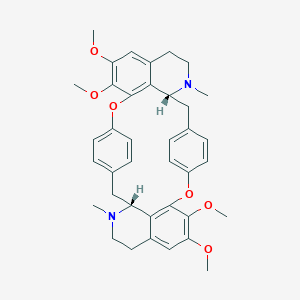


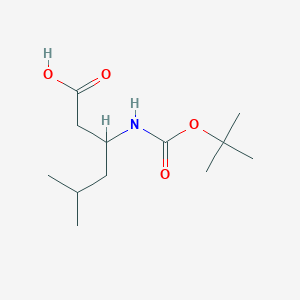
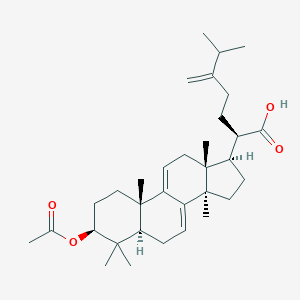
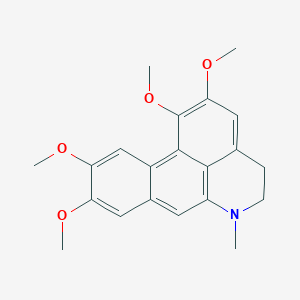
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
